Home > Products > Screening Compounds P33174 > Mutated EGFR-IN-1
Mutated EGFR-IN-1 - 1421372-66-8

Mutated EGFR-IN-1

Catalog Number: EVT-287196
CAS Number: 1421372-66-8
Molecular Formula: C25H31N7O
Molecular Weight: 445.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EGFR Intron-1, located within the epidermal growth factor receptor (EGFR) gene, contains a polymorphic dinucleotide repeat sequence [(CA)n] that varies in length between individuals [, ]. This variability, particularly the number of CA repeats, has been linked to differential responses to anti-EGFR therapies in cancer research, specifically in colorectal and lung cancers [, , ].

While the exact function of EGFR Intron-1 is not fully elucidated, research suggests its potential role in regulating EGFR gene expression []. Variations in the (CA)n repeat length have been associated with altered EGFR mRNA stability and translation efficiency, thereby influencing EGFR protein levels [].

Synthesis Analysis

The synthesis analysis of mutated EGFR Intron-1 is not directly applicable in this context. As a naturally occurring genetic polymorphism, mutated EGFR Intron-1 is not synthesized but rather inherited. Research typically focuses on analyzing existing variations in the (CA)n repeat length within patient samples using techniques like polymerase chain reaction (PCR) and fragment analysis [, , ].

Molecular Structure Analysis

EGFR Intron-1 itself doesn't have a complex three-dimensional structure like proteins. It's a non-coding DNA sequence composed of a variable number of cytosine-adenine (CA) dinucleotide repeats [, ]. This (CA)n repeat polymorphism is the key structural feature studied in research, with different repeat lengths potentially influencing gene expression [].

Mechanism of Action

The precise mechanism of action for mutated EGFR Intron-1 is not fully understood []. Current research suggests that variations in the (CA)n repeat length within Intron-1 can influence EGFR gene expression []. Specifically, longer (CA)n repeats have been associated with decreased EGFR mRNA stability and translation, leading to lower levels of EGFR protein []. This downregulation of EGFR may then impact the effectiveness of anti-EGFR therapies, as lower target protein levels could result in reduced drug efficacy [, ].

Physical and Chemical Properties Analysis

As a non-coding DNA sequence, mutated EGFR Intron-1 doesn't possess distinct physical and chemical properties beyond those inherent to DNA. The research focus remains on the biological implications of varying (CA)n repeat lengths rather than analyzing its intrinsic physical or chemical characteristics [, ].

Applications

The primary application of mutated EGFR Intron-1 analysis lies in cancer research, specifically as a potential predictive biomarker for response to anti-EGFR therapies [, , , ]. Studies have investigated its role in:

  • Predicting Response to Cetuximab in Colorectal Cancer: Research suggests that patients with shorter (CA)n repeats in EGFR Intron-1 may experience improved responses to cetuximab, an anti-EGFR monoclonal antibody, compared to those with longer repeats []. This association highlights its potential in personalizing treatment strategies for metastatic colorectal cancer patients [].
  • Understanding EGFR-TKI Resistance in Lung Cancer: Although less extensively studied in lung cancer, some research indicates a potential link between EGFR Intron-1 (CA)n repeat length and response to EGFR tyrosine kinase inhibitors (TKIs) [, ]. This area requires further investigation to establish its clinical utility in lung cancer management.

Osimertinib

  • Compound Description: Osimertinib is a third-generation, irreversible EGFR TKI that selectively targets both EGFR-TKI-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation [, ]. It is widely used as a first-line or second-line treatment for EGFR-mutated non-small-cell lung cancer (NSCLC) [, , ].
  • Relevance: Osimertinib's relevance stems from its direct interaction with mutated EGFR. The compound's design allows it to overcome resistance mechanisms, such as the T790M mutation, that limit the effectiveness of earlier generations of EGFR TKIs [, ]. Therefore, research on osimertinib resistance mechanisms and the emergence of new mutations like C797S are directly linked to the understanding of "Mutated EGFR-IN-1" and its therapeutic implications [, ].

Gefitinib

  • Compound Description: Gefitinib is a first-generation EGFR TKI used in the treatment of EGFR-mutated NSCLC [, , ]. It demonstrates significant clinical responses in patients with EGFR-sensitizing mutations [, ].
  • Relevance: Gefitinib serves as a reference point for understanding the impact of EGFR mutations on TKI response. Clinical trials comparing osimertinib to gefitinib highlight the increased efficacy of third-generation TKIs in overcoming resistance mechanisms [, ]. Furthermore, studies exploring combination therapies involving gefitinib, like those with bevacizumab, provide insights into managing resistance and disease progression in the context of "Mutated EGFR-IN-1" [, ].

Erlotinib

  • Compound Description: Erlotinib is another first-generation EGFR TKI commonly used in treating EGFR-mutated NSCLC [, ].
  • Relevance: Similar to gefitinib, erlotinib provides a basis for comparison with newer-generation TKIs like osimertinib, helping to delineate the impact of specific EGFR mutations on treatment response [, ]. Studies investigating combination therapies using erlotinib, including those with bevacizumab [, ], offer insights into alternative therapeutic strategies for managing "Mutated EGFR-IN-1" and overcoming resistance.

Afatinib

  • Compound Description: Afatinib is a second-generation, irreversible EGFR TKI that demonstrates activity against EGFR-mutated NSCLC [, ].
  • Relevance: Afatinib's use in combination therapy, particularly with bevacizumab, highlights the exploration of different TKI generations and their effectiveness in conjunction with other agents to manage "Mutated EGFR-IN-1" and improve patient outcomes []. Clinical trials evaluating afatinib's efficacy in different treatment settings, including those with leptomeningeal carcinomatosis [], provide valuable information for understanding the clinical behavior of EGFR-mutated NSCLC.

Lazertinib

  • Compound Description: Lazertinib is a third-generation, brain-penetrant EGFR TKI that has demonstrated promising results in clinical trials for EGFR-mutated NSCLC [, ].
  • Relevance: Lazertinib's high potency and ability to penetrate the blood-brain barrier make it particularly relevant in the context of "Mutated EGFR-IN-1" [, ]. It represents the ongoing development of EGFR TKIs with improved efficacy and potentially enhanced abilities to target resistant EGFR mutations.

Amivantamab

  • Compound Description: Amivantamab is a bispecific antibody targeting both EGFR and MET, showcasing immune cell-directing activity [, ]. It exhibits efficacy in EGFR Exon20ins NSCLC, a mutation inherently resistant to many TKIs [].
  • Relevance: Amivantamab's unique mechanism of action, targeting both EGFR and MET, makes it relevant to "Mutated EGFR-IN-1" by addressing potential resistance mechanisms beyond EGFR mutations alone [, ]. Its efficacy in EGFR Exon20ins NSCLC further highlights its potential to address challenging EGFR mutations.

Bevacizumab

  • Compound Description: Bevacizumab is a monoclonal antibody that inhibits vascular endothelial growth factor A (VEGF-A), disrupting angiogenesis, a crucial process in tumor growth and spread [, , ].
  • Relevance: While not directly targeting mutated EGFR, bevacizumab's use in combination with EGFR TKIs, such as erlotinib [, ], afatinib [], and osimertinib [], demonstrates its relevance to "Mutated EGFR-IN-1". By inhibiting angiogenesis, bevacizumab potentially enhances the efficacy of EGFR TKIs and may contribute to controlling disease progression in EGFR-mutated NSCLC.

Pemetrexed

  • Compound Description: Pemetrexed is an antifolate chemotherapy drug frequently used in NSCLC treatment, including EGFR-mutated subtypes [, , , , ].
  • Relevance: Pemetrexed's role in combination therapy with EGFR TKIs, particularly osimertinib [], highlights its relevance to managing "Mutated EGFR-IN-1". Studies investigating the sequencing and combination strategies of pemetrexed with TKIs are crucial for optimizing treatment regimens and potentially delaying or overcoming resistance mechanisms in EGFR-mutated NSCLC.

Platinum-Based Chemotherapy

  • Compound Description: Platinum-based chemotherapy, typically cisplatin or carboplatin, is a standard treatment option in various cancer types, including NSCLC [, , , , ]. These agents induce DNA damage, leading to cell death.
  • Relevance: The relevance of platinum-based chemotherapy to "Mutated EGFR-IN-1" lies in its combined use with EGFR TKIs [, ]. Clinical trials are investigating whether the addition of platinum-based chemotherapy can enhance the efficacy of TKIs like osimertinib, potentially delaying the emergence of resistance and improving patient outcomes [].

Atezolizumab

  • Compound Description: Atezolizumab is a monoclonal antibody that blocks programmed death-ligand 1 (PD-L1), an immune checkpoint protein often exploited by cancer cells to evade immune surveillance []. This blockade enhances the immune system's ability to recognize and destroy cancer cells.
  • Relevance: Atezolizumab's relevance to "Mutated EGFR-IN-1" stems from its use in combination with other agents, like bevacizumab and chemotherapy, in EGFR-mutated NSCLC, especially after progression on targeted therapies []. Exploring immunotherapy options alongside targeted therapies may offer potential benefits for patients who develop resistance to EGFR TKIs.

Properties

CAS Number

1421372-66-8

Product Name

Mutated EGFR-IN-1

IUPAC Name

1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine

Molecular Formula

C25H31N7O

Molecular Weight

445.56

InChI

InChI=1S/C25H31N7O/c1-30(2)12-13-31(3)23-15-24(33-5)21(14-19(23)26)29-25-27-11-10-20(28-25)18-16-32(4)22-9-7-6-8-17(18)22/h6-11,14-16H,12-13,26H2,1-5H3,(H,27,28,29)

InChI Key

HTNTZPBKKCORTP-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)CCN(C)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

Mutated EGFR-IN-1;HY-78869;AZD9291DA HCl salt;N1-[2-(diMethylaMino)ethyl]-5-Methoxy-N1-Methyl-N4-[4-(1-Methyl-1H-indol-3-yl)-2-pyriMidinyl]benzene-1,2,4-triamine;AZD9291 int-5;N1-[2-(Dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-1,2,4-benzenetriamine;1,2,4-Benzenetriamine, N1-[2-(dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-;AZD9291 3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.